

Unveiling the Structural Nuances of 1,1'-Bis(diisopropylphosphino)ferrocene: A Technical Guide

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Compound of Interest

Compound Name: 1,1'-Bis(diisopropylphosphino)ferrocene

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This technical guide provides a comprehensive overview of the crystal structure of 1,1'-bis(diisopropylphosphino)ferrocene (dippf), a pivotal phosphine ligand in the realms of catalysis and materials science. Designed for researchers, scientists, and professionals in drug development, this document collates crystallographic data, experimental methodologies, and structural visualizations to facilitate a deeper understanding of this versatile organometallic compound.

Molecular Structure and Crystallographic Parameters

The crystal structure of 1,1'-bis(diisopropylphosphino)ferrocene reveals a molecule with the iron atom sandwiched between two cyclopentadienyl (Cp) rings. Each Cp ring is substituted with a diisopropylphosphino group. The molecule crystallizes in the monoclinic space group $P2(1)/n$. The crystallographic data provides a detailed insight into the bonding and conformation of the molecule.

Table 1: Crystal Data and Structure Refinement for 1,1'-Bis(diisopropylphosphino)ferrocene

Parameter	Value
Empirical formula	C ₂₂ H ₃₆ FeP ₂
Formula weight	418.31
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2(1)/n
Unit cell dimensions	a = 9.134(2) Å, α = 90°
	b = 14.898(3) Å, β = 106.34(3)°
	c = 16.591(3) Å, γ = 90°
Volume	2167.3(8) Å ³
Z	4
Density (calculated)	1.282 Mg/m ³
Absorption coefficient	0.898 mm ⁻¹
F(000)	904

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1,1'-Bis(diisopropylphosphino)ferrocene

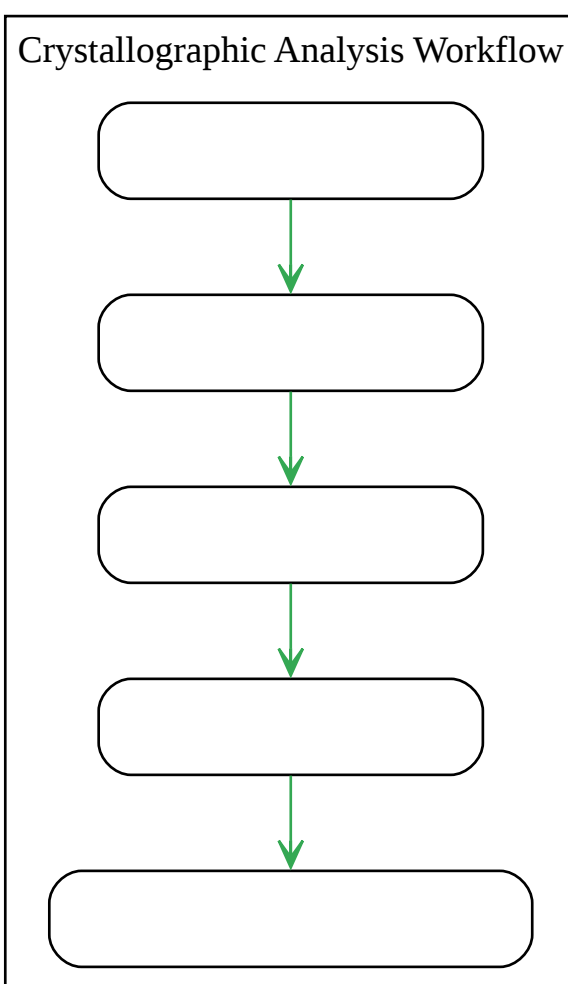
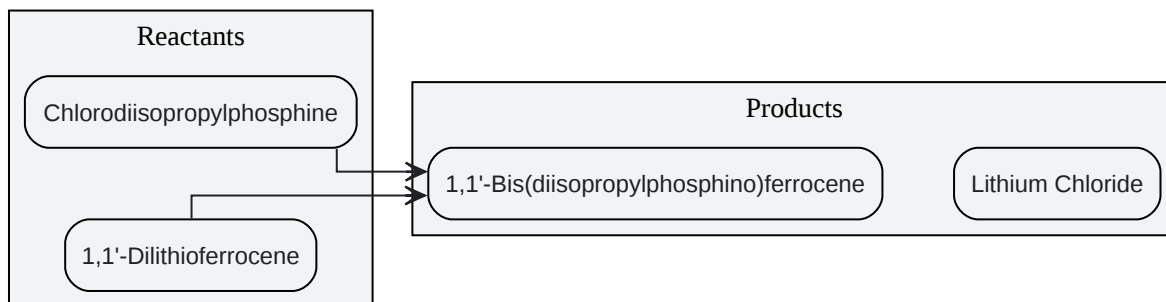
Bond	Length (Å)	Angle	Degrees (°)
Fe-C(1)	2.041(3)	C(1)-C(2)-C(3)	108.3(3)
Fe-C(2)	2.049(3)	C(2)-C(3)-C(4)	108.1(3)
Fe-C(3)	2.047(3)	C(3)-C(4)-C(5)	108.1(3)
Fe-C(4)	2.041(3)	C(4)-C(5)-C(1)	108.1(3)
Fe-C(5)	2.035(3)	C(5)-C(1)-C(2)	107.4(3)
P(1)-C(1)	1.834(3)	C(1)-P(1)-C(6)	103.4(2)
P(2)-C(1A)	1.837(3)	C(1)-P(1)-C(9)	104.1(2)
P(1)-C(6)	1.859(4)	C(1A)-P(2)-C(12)	102.9(2)
P(1)-C(9)	1.861(4)	C(1A)-P(2)-C(15)	104.5(2)
P(2)-C(12)	1.858(4)		
P(2)-C(15)	1.863(4)		

Experimental Protocols

Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene

The synthesis of 1,1'-bis(diisopropylphosphino)ferrocene is typically achieved through the reaction of 1,1'-dilithioferrocene with chlorodiisopropylphosphine.

Reaction Scheme:



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- To cite this document: BenchChem. [Unveiling the Structural Nuances of 1,1'-Bis(diisopropylphosphino)ferrocene: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b2480127#crystal-structure-of-1-1-bis-diisopropylphosphino-ferrocene>]

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